A Comprehensive Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
A Comprehensive Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is compiled for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and relevant biological pathways.
Core Chemical and Physical Properties
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, it serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] The hydrochloride salt form is commonly used to enhance the compound's solubility and stability for biological assays and formulations.[1]
All quantitative data regarding its physical and chemical properties are summarized in the tables below for clarity and ease of comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₃N·HCl | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Melting Point | 230-235 °C | [1] |
| Purity | ≥ 99% (as determined by HPLC) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 207451-81-8, 41565-82-6* | [1][2][4] |
| MDL Number | MFCD09026791 | [1][2] |
| PubChem ID | 45480214 | [1] |
| SMILES | CC1=CC=C2CCNCC2=C1.[H]Cl | [2] |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | [2] |
Note: Multiple CAS numbers are associated with this compound in different chemical databases. Researchers should verify the specific identifier with their supplier.
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction.[5][6] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[7][8] For the specific synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, the likely precursors are 2-(p-tolyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.
General Protocol:
-
Reactant Preparation: Dissolve 2-(p-tolyl)ethan-1-amine in a suitable protic solvent, such as ethanol or methanol.
-
Carbonyl Addition: Add an aqueous solution of formaldehyde (typically 37% w/w) to the amine solution. A slight excess of the carbonyl compound may be used to ensure complete consumption of the amine.[9]
-
Acid Catalysis: Acidify the reaction mixture by adding a strong protic acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring. The acid catalyzes the formation of the electrophilic iminium ion, which is necessary for the subsequent cyclization.[8][9]
-
Reaction Condition: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The resulting residue can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The free base can be purified via column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a solvent like diethyl ether or isopropanol, and ethereal or isopropanolic HCl is added to precipitate the desired hydrochloride salt, which is then collected by filtration and dried.
Below is a diagram illustrating the general workflow for this synthesis.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical for chemical reagents used in research and development. A general reversed-phase HPLC (RP-HPLC) method can be employed.
General Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 270 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject a small volume (e.g., 10 µL).
-
Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Biological and Pharmacological Context
While specific biological data for 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is limited to its role as a synthetic intermediate, the broader THIQ class is of significant interest in pharmacology.[5][10]
-
Applications in Research: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in neuroscience research to probe neurotransmitter systems.[1] It is also employed in high-throughput screening assays to identify novel drug candidates.[1]
-
Pharmacological Potential of the THIQ Scaffold: The THIQ nucleus is a "privileged scaffold" found in numerous natural alkaloids and synthetic compounds with diverse biological activities.[5][11]
-
Neurodegenerative Disorders: Certain THIQ derivatives are explored as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[12]
-
Dopamine Receptor Activity: 1,1-dialkyl-THIQ derivatives have been shown to possess potent dopamine D₂ receptor-blocking activity.[13]
-
Anticonvulsant Activity: Other substituted THIQs have been evaluated for anticonvulsant effects related to the NMDA receptor.[13]
-
Broad-Spectrum Activity: The THIQ scaffold is associated with a wide range of other activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[5][11]
-
Representative Signaling Pathway: Dopamine D₂ Receptor
Given the established link between THIQ derivatives and dopamine receptor modulation, a plausible mechanism of action for a neurologically active compound derived from this scaffold could involve the Dopamine D₂ receptor. The D₂ receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase.
The following diagram illustrates this inhibitory pathway.
Safety Information
According to supplier safety data, this compound should be handled with care in a laboratory setting.
Table 3: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Code(s) | H302 (Harmful if swallowed) | [2] |
| Precautionary Code(s) | P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Conclusion
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a well-characterized chemical compound with defined physical properties. Its primary value lies in its role as a versatile synthetic intermediate for creating more complex molecules, particularly for applications in neuroscience and broader drug discovery efforts.[1] The robust and historic Pictet-Spengler reaction provides a reliable route to its synthesis, and its biological potential is inferred from the extensive pharmacology of the wider tetrahydroisoquinoline class. Researchers utilizing this compound can build upon a solid foundation of chemical knowledge to explore novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR 207451-81-8 [sigmaaldrich.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 13. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

